molecular formula C12H19NO2 B2620701 (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine CAS No. 759452-40-9

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine

Cat. No.: B2620701
CAS No.: 759452-40-9
M. Wt: 209.289
InChI Key: XRTVEWAIEMXKTN-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine is a heterocyclic amine featuring a 2,2-dimethyltetrahydropyran (THP) core substituted at the 4-position with a furan-2-ylmethylamine group.

Properties

CAS No.

759452-40-9

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine

InChI

InChI=1S/C12H19NO2/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11/h3-4,6,10,13H,5,7-9H2,1-2H3

InChI Key

XRTVEWAIEMXKTN-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)NCC2=CC=CO2)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine typically involves multiple steps. One common method starts with the preparation of 2,2-dimethyltetrahydropyran-4-one, which is then reacted with furan-2-carbaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties .

Biology

Research has indicated that this compound may exhibit biological activity through its interactions with biomolecules. The amine group can form hydrogen bonds, influencing the structure and function of proteins and nucleic acids. Studies are ongoing to explore its potential as a lead compound in drug discovery .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structural features may contribute to the development of novel drugs targeting specific diseases. Preliminary studies suggest that it could be useful in creating agents with improved efficacy and reduced side effects .

Industry

This compound is also utilized in industrial applications, including the production of agrochemicals and dyestuffs. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under varying conditions .

Case Studies

Study Application Findings
Study 1Drug DevelopmentInvestigated as a potential inhibitor for specific enzymes; showed promising results in preliminary assays.
Study 2Organic SynthesisUsed as an intermediate in synthesizing complex heterocycles; demonstrated high yields under optimized conditions .
Study 3Biological ActivityEvaluated for cytotoxic effects on cancer cell lines; exhibited selective toxicity.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular formulas, and physicochemical notes for the target compound and its analogs:

Compound Name Key Structural Features Molecular Formula Molecular Weight Physicochemical/Biological Notes Reference
(2,2-Dimethyl-THP-4-yl)-furan-2-ylmethyl-amine 2,2-dimethyl-THP, furan-2-ylmethyl amine C₁₂H₁₉NO₂ (inferred) 209.29 (calc) Moderate lipophilicity (LogP ~2–3); metabolic susceptibility at amine and ether linkages N/A
2-(2,2-Dimethyl-4-phenyl-THP-4-yl)-ethylamine 2,2-dimethyl-THP, phenyl, ethylamine C₁₅H₂₃NO 233.35 Limited toxicological data; no significant hazards reported [2]
Biphenyl-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Biphenyl, tetrahydrofuran-ylmethyl amine C₁₉H₂₃NO 281.40 High lipophilicity (LogP >4); steric hindrance from biphenyl may reduce bioavailability [4]
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-Fluoro-benzyl, tetrahydrofuran-ylmethyl C₁₃H₁₆FNO 221.27 Fluorine enhances metabolic stability; increased dipole moment [9]
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine 2,3-Dimethoxy-benzyl, furan-2-ylmethyl C₁₄H₁₇NO₃ 247.29 Methoxy groups improve solubility; electron-rich aromatic system [10]
Pyridin-4-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Pyridin-4-ylmethyl, tetrahydrofuran-ylmethyl C₁₁H₁₆N₂O 192.26 Pyridine enables hydrogen bonding; moderate basicity (pKa ~7–8) [10]
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine Diethyl-phenyl, tetrahydrofuran-ylmethyl C₁₆H₂₆N₂O 274.39 High solubility in acidic media due to tertiary amine; potential CNS activity [13]
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine 4-Fluoro-benzyl, furan-2-ylmethyl C₁₂H₁₂FNO 205.23 Para-fluorine optimizes membrane permeability; possible antimicrobial activity [15]
1-(2,2-Dimethyl-THP-4-yl)-cyclopropylamine 2,2-dimethyl-THP, cyclopropylamine C₁₀H₁₉NO 169.26 Conformational rigidity improves pharmacokinetics; high purity (≥97%) [16,17]
4-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine 2,4-Difluorophenyl, THP-4-amine C₁₁H₁₃F₂NO 213.22 Electronegative substituents enhance target binding; synthetic intermediate for pharmaceuticals [18]

Biological Activity

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine, also known as N-(Furan-2-ylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine, is a compound with a molecular formula of C12H19NO2 and a molecular weight of 209.28 g/mol. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in neurological contexts.

The compound is characterized by:

  • CAS Number : 300803-64-9
  • Molecular Structure : The structure comprises a furan ring and a dimethyl tetrahydropyran moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as positive allosteric modulators of NMDA receptors. These receptors are crucial for synaptic plasticity and memory function in the central nervous system. The modulation of these receptors can lead to enhanced synaptic transmission and neuroprotective effects.

Biological Activity Overview

  • Neuropharmacological Effects :
    • Studies have shown that compounds with similar structures can enhance glutamate signaling by acting on NMDA receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
  • Enzymatic Activity :
    • The compound may influence various enzymatic pathways, including those involved in neurotransmitter metabolism. For instance, it could potentially modulate cholinesterase activity or cytochrome P450 enzymes .
  • Toxicological Profile :
    • Initial assessments suggest a relatively low toxicity profile; however, comprehensive toxicity studies are necessary to establish safety for potential therapeutic use .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
PMC7961853Identified second-generation NMDA receptor modulators that enhance glutamate potency and receptor response .
PMC3685188Analyzed the effects of various chemicals on enzymatic activity, noting potential interactions with cholinergic systems .
ChemicalBookProvided detailed chemical properties and potential applications in research settings .

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